Phenyldimethylacetoxysilane

説明

Phenyldimethylacetoxysilane is a silicon-based compound that is related to phenylsilane derivatives. While the specific compound phenyldimethylacetoxysilane is not directly studied in the provided papers, there are several studies on phenylsilane and its derivatives which can give us insights into the behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of phenylsilane derivatives can be complex and is often tailored to the desired end properties of the compound. For instance, in the synthesis of polypropylene-co-octenyldimethylphenylsilane (PP-co-SiPh), a metallocene/MAO catalyst was used to copolymerize 7-octenyldimethylphenylsilane with propylene, resulting in a copolymer with randomly distributed silicon-containing monomers . Another study reported the synthesis of cage dodecaphenylsilsesquioxane using a trialkoxysilane precursor in a mildly basic aqueous solution, which provided a high yield of the desired product .

Molecular Structure Analysis

The molecular structure of phenylsilane has been studied using gas-phase electron diffraction and ab initio molecular orbital calculations. The molecule was found to have a perpendicular conformation as the potential energy minimum, with the Si-H bond orthogonal to the plane of the benzene ring. The bond lengths and internal ring angles were determined, providing detailed insights into the molecular geometry .

Chemical Reactions Analysis

Phenylsilane derivatives can undergo various chemical reactions. For example, the study on PP-co-SiPh demonstrated that the copolymer could interact with microsilica filler, suggesting reactivity between the phenylsilane side group and the filler. This interaction was confirmed by successfully coating microsilica with molecular trimethylphenylsilane, indicating that phenylsilanes can react with hydroxyl groups on silica surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsilane derivatives are influenced by their molecular structure. For instance, the presence of phenyl units and their sequence in polysiloxanes significantly affects the material's properties, as shown by molecular dynamics simulations and experimental verification. The attraction between adjacent phenyl groups was found to strengthen intra- and intermolecular interactions, influencing the material's thermodynamics and photophysical behavior . Additionally, the synthesis conditions, such as r.f. power and synthesis time, can affect the structure and morphology of plasma-polymerized phenylsilane films .

科学的研究の応用

Polydimethylsiloxane (PDMS) Surface Engineering for Cell Adhesion

- Application : Enhancing biocompatibility of PDMS-based microfluidic devices for long-term cell analysis in mechanobiology and microfluidic chips through surface engineering using polydopamine.

- Significance : Overcomes the limitations of PDMS's hydrophobicity, facilitating stable cell adhesion and proliferation.

- Research Details : Surface modifications of PDMS showed changes in wettability and presence of functional groups beneficial for bone marrow stromal cell culture stability (Chuah et al., 2015).

Synthesis and Application of Phen-Based Periodic Mesoporous Organosilica

- Application : Use in cobalt-catalyzed alkyne hydrosilylation, demonstrating the utility of Phen-based organosilica in catalysis.

- Significance : Broadens the scope of organosilica applications in chemical synthesis and catalysis.

- Research Details : 1,10-Phenanthroline-based organosilica synthesized and used effectively in catalytic reactions (Lin et al., 2023).

Thermally Stable Transparent Sol-Gel Based Siloxane Hybrid Material

- Application : Development of materials with high refractive index and thermal stability for LED encapsulation.

- Significance : Provides a solution for high-performance LED materials that resist yellowing and degradation at high temperatures.

- Research Details : Creation of a phenyl hybrimer with significant optical and thermal properties for LED technology (Kim et al., 2010).

Biomedical Applications of PDMS

- Application : Utilization in various biomedical devices due to its biocompatibility and similar biomechanical behavior to biological tissues.

- Significance : Enables advances in microfluidic circuits, optical systems, and other biomedical applications.

- Research Details : Review of PDMS's applications and the need for further research to understand its mechanical behavior and applicability (Victor et al., 2019).

Synthesis of Dodecaphenyl Cage Silsesquioxanes

- Application : Creation of cage silsesquioxanes with improved yield and insights into their synthesis mechanism.

- Significance : Offers a more efficient method for producing complex silsesquioxane structures, relevant in materials science.

- Research Details : Methodology for synthesizing cage dodecaphenylsilsesquioxane with over 95% yield, providing a deeper understanding of the synthetic pathway (Lee et al., 2012).

Safety and Hazards

特性

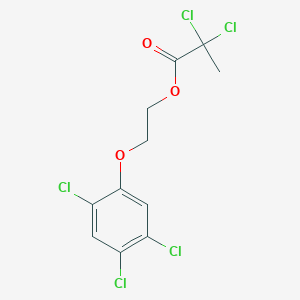

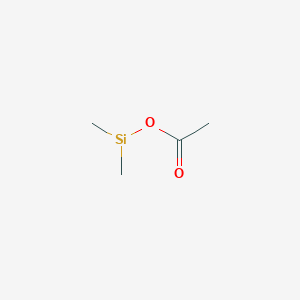

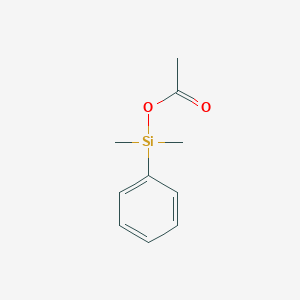

IUPAC Name |

[dimethyl(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVICWGPAZOCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884995 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyldimethylacetoxysilane | |

CAS RN |

17887-60-4 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。